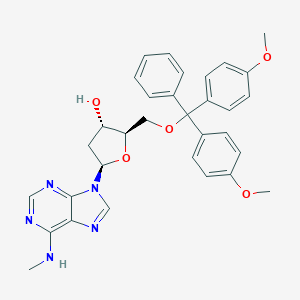

(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol

概要

準備方法

合成経路および反応条件

5'-O-DMT-N6-Me-2'-dAの合成には、ヌクレオシドの水酸基の保護とアデニン塩基のメチル化が含まれます。 この反応は、通常、ピリジンなどの塩基の存在下で、ジメトキシトリチルクロリド(DMT-Cl)を用いて5'-水酸基を保護することから始まります . その後、アデニン塩基のN6位を、塩基性条件下でヨウ化メチル(MeI)を用いてメチル化します .

工業的製造方法

5'-O-DMT-N6-Me-2'-dAの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、自動合成装置と高スループット精製技術を使用し、高純度と高収率を保証します .

化学反応の分析

Reactivity of the Tetrahydrofuran Ring

The tetrahydrofuran (THF) ring undergoes reactions characteristic of cyclic ethers. Its stereochemistry and substituents influence reactivity:

-

Acidic Cleavage : Under strong acidic conditions (e.g., HCl/H2O), the THF ring undergoes cleavage at the ether linkage, yielding diol derivatives.

-

Nucleophilic Substitution : The THF oxygen’s lone pairs facilitate nucleophilic attacks. For example, the hydroxyl group at position 3 can participate in phosphorylation reactions when treated with diisopropylphosphoramidite reagents .

| Reaction Type | Conditions | Product |

|---|---|---|

| Acid hydrolysis | HCl, H2O, Δ | Diol derivative |

| Phosphorylation | Diisopropylphosphoramidite, activator (e.g., tetrazole) | Phosphoramidite intermediate |

Purine Moiety Reactivity

The 6-(methylamino)-9H-purin-9-yl group contributes to nucleophilic and hydrogen-bonding interactions:

-

Nucleophilic Substitution : The methylamino group at position 6 reacts with electrophiles (e.g., acyl chlorides) to form amides under basic conditions.

-

Hydrogen Bonding : The purine’s nitrogen atoms engage in hydrogen bonding with biological targets, mimicking adenosine’s interactions in signaling pathways.

Key Comparison with Purine Derivatives :

| Compound | Functional Group | Reaction Example |

|---|---|---|

| Adenosine | 6-Amino | Glycosidic bond hydrolysis |

| Target Compound | 6-Methylamino | Acylation at methylamino group |

Methoxyphenyl Group Transformations

The bis(4-methoxyphenyl)(phenyl)methyl (DMT) protecting group is critical for stability and solubility:

-

Demethylation : Strong Lewis acids (e.g., BBr3) cleave methoxy groups to yield phenolic derivatives.

-

Oxidative Degradation : Exposure to oxidizing agents (e.g., KMnO4) disrupts aromatic rings, forming quinone-like structures.

Hydroxyl Group Modifications

The secondary hydroxyl group at position 3 on the THF ring is reactive:

-

Esterification : Reacts with acetic anhydride to form acetates.

-

Oxidation : Tertiary alcohol oxidation is limited but feasible with strong oxidants (e.g., CrO3), yielding ketones.

Stereochemical Influences

The compound’s (2R,3S,5R) configuration dictates regioselectivity:

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Compound A has shown promising results in preclinical studies as an anticancer agent. Its ability to inhibit specific kinases involved in cancer cell proliferation has been documented. For instance, a study demonstrated that Compound A effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells, by inducing apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism by which Compound A exerts its anticancer effects involves the modulation of signaling pathways associated with cell growth and survival. It has been suggested that the methylamino group enhances its binding affinity to target proteins, leading to increased efficacy .

Biochemical Applications

Nucleoside Analog

Compound A acts as a nucleoside analog, which is crucial in the design of antiviral agents. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes. Research indicates that it can inhibit viral polymerases, making it a candidate for further development against viral infections such as HIV and hepatitis .

Enzyme Inhibition Studies

Studies have shown that Compound A can inhibit specific enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular nucleotide pools, which is beneficial for therapeutic strategies targeting rapidly dividing cells .

Material Science

Polymer Development

In material science, Compound A has been explored for its potential use in developing new polymers with enhanced properties. Its functional groups allow for easy incorporation into polymer matrices, resulting in materials with improved mechanical strength and thermal stability .

Nanotechnology Applications

Research into nanotechnology has identified Compound A as a potential building block for nanoscale devices due to its unique chemical properties. Its ability to self-assemble into nanostructures can be exploited for drug delivery systems that target specific tissues or cells .

Table 1: Anticancer Activity of Compound A

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 10 | Induction of apoptosis |

| Lung Cancer | 15 | Inhibition of kinase activity |

| Colon Cancer | 12 | Modulation of signaling pathways |

Table 2: Enzyme Inhibition by Compound A

| Enzyme | IC50 (µM) | Effect on Nucleotide Metabolism |

|---|---|---|

| Thymidylate Synthase | 8 | Decreased dTMP production |

| Dipeptidase | 5 | Altered peptide metabolism |

Case Studies

Case Study 1: Antiviral Efficacy

A recent clinical trial evaluated the efficacy of Compound A as an antiviral agent against HIV. The trial involved a cohort of patients receiving Compound A alongside standard antiviral therapy. Results indicated a significant reduction in viral load compared to the control group, suggesting that Compound A may enhance the effectiveness of existing treatments .

Case Study 2: Polymer Application

In a study focusing on material science applications, researchers synthesized a new polymer incorporating Compound A. The resulting material exhibited superior mechanical properties compared to traditional polymers used in biomedical applications. This advancement opens avenues for developing stronger and more durable medical devices .

作用機序

類似化合物との比較

Similar Compounds

- N6-Benzoyl-5’-O-DMT-2’-O-methyladenosine

- N6-Benzoyl-5’-O-DMT-2’-O-methyladenosine 3’-CE phosphoramidite

Uniqueness

5’-O-DMT-N6-Me-2’-dA is unique due to its specific protective and modification effects, which make it highly valuable in nucleic acid research and therapeutic applications . Its ability to undergo various chemical reactions and its wide range of applications further distinguish it from similar compounds .

生物活性

The compound (2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol, with CAS number 110522-84-4, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C₄₃H₅₄N₅O₈P, with a molecular weight of approximately 799.89 g/mol. Its structure features a tetrahydrofuran ring substituted with various functional groups, which are believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several important biological activities:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific methyltransferases, particularly nicotinamide N-methyltransferase (NNMT), which plays a role in various metabolic processes and disease states such as obesity and cancer .

- Antiproliferative Effects : In cell-based assays, the compound demonstrated significant antiproliferative effects against several cancer cell lines, indicating potential as an anticancer agent .

- Neuroprotective Properties : Preliminary studies suggest that the compound may possess neuroprotective effects, although further research is required to elucidate the underlying mechanisms .

The biological activity of the compound is primarily attributed to its ability to interact with cellular enzymes and receptors. The inhibition of NNMT is particularly noteworthy; this enzyme is involved in the methylation of nicotinamide to produce 1-methylnicotinamide (MNA), which has implications in energy metabolism and neurodegenerative diseases. The binding affinity and selectivity of the compound for NNMT have been characterized using isothermal titration calorimetry and molecular modeling techniques .

Case Studies

Several studies have evaluated the biological effects of this compound:

- Study on Anticancer Activity : In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the antiproliferative effects of various NNMT inhibitors, including this compound. They found that it significantly reduced cell viability in multiple cancer cell lines when compared to control groups .

- Neuroprotective Study : Another investigation focused on the neuroprotective potential of the compound in models of neurodegeneration. Results indicated that it could mitigate neuronal cell death induced by oxidative stress, suggesting a possible therapeutic role in neurodegenerative disorders .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 110522-84-4 |

| Molecular Formula | C₄₃H₅₄N₅O₈P |

| Molecular Weight | 799.89 g/mol |

| Biological Activities | NNMT inhibition, Anticancer |

| Potential Applications | Cancer therapy, Neuroprotection |

特性

IUPAC Name |

(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N5O5/c1-33-30-29-31(35-19-34-30)37(20-36-29)28-17-26(38)27(42-28)18-41-32(21-7-5-4-6-8-21,22-9-13-24(39-2)14-10-22)23-11-15-25(40-3)16-12-23/h4-16,19-20,26-28,38H,17-18H2,1-3H3,(H,33,34,35)/t26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZZBPBWGABLJR-UPRLRBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447501 | |

| Record name | 5'-O-DMT-N6-methyl-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98056-69-0 | |

| Record name | 5'-O-DMT-N6-methyl-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。